molecular formula C15H15BF2O2 B11844067 (2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 157248-19-6

(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B11844067
CAS No.: 157248-19-6
M. Wt: 276.09 g/mol
InChI Key: VRALYMROPDACFM-UHFFFAOYSA-N
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Description

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative that features a biphenyl structure with two fluorine atoms and a propyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:

    Bromination: The starting material, 2,3-difluorobiphenyl, is brominated to introduce a bromine atom at the 4’ position.

    Grignard Reaction: The brominated compound undergoes a Grignard reaction with propylmagnesium bromide to introduce the propyl group.

    Borylation: The resulting compound is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to form the boronic acid derivative.

Industrial Production Methods

Industrial production methods for boronic acids often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid can undergo various types of reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The fluorine atoms on the biphenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate. This intermediate can then undergo further transformations, such as coupling or oxidation, depending on the reaction conditions. The molecular targets and pathways involved are typically related to the specific application, such as enzyme inhibition in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a single phenyl ring.

    3,4-Difluorophenylboronic Acid: Similar in structure but lacks the propyl group and has fluorine atoms at different positions.

    4-Propylphenylboronic Acid: Similar but lacks the difluoro substitution.

Uniqueness

(2,3-Difluoro-4’-propyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous.

Properties

CAS No.

157248-19-6

Molecular Formula

C15H15BF2O2

Molecular Weight

276.09 g/mol

IUPAC Name

[2,3-difluoro-4-(4-propylphenyl)phenyl]boronic acid

InChI

InChI=1S/C15H15BF2O2/c1-2-3-10-4-6-11(7-5-10)12-8-9-13(16(19)20)15(18)14(12)17/h4-9,19-20H,2-3H2,1H3

InChI Key

VRALYMROPDACFM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C2=CC=C(C=C2)CCC)F)F)(O)O

Origin of Product

United States

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